molecular formula C12H16ClNO2 B6276323 methyl 2-(3-phenylazetidin-3-yl)acetate hydrochloride CAS No. 2763777-43-9

methyl 2-(3-phenylazetidin-3-yl)acetate hydrochloride

Cat. No.: B6276323
CAS No.: 2763777-43-9
M. Wt: 241.7
InChI Key:
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Description

Methyl 2-(3-phenylazetidin-3-yl)acetate hydrochloride is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-phenylazetidin-3-yl)acetate hydrochloride typically involves the formation of the azetidine ring followed by functionalization. One common method starts with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one using the Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-phenylazetidin-3-yl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the azetidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction can lead to various reduced derivatives of the azetidine ring.

Scientific Research Applications

Methyl 2-(3-phenylazetidin-3-yl)acetate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(3-phenylazetidin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets. The azetidine ring’s strain and electronic properties allow it to interact with enzymes and receptors in unique ways, potentially inhibiting or modifying their activity. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(oxetan-3-ylidene)acetate: Another four-membered ring compound with similar reactivity but different ring strain and stability characteristics.

    N-Boc-azetidin-3-ylidene acetate: A precursor in the synthesis of various azetidine derivatives.

Uniqueness

Methyl 2-(3-phenylazetidin-3-yl)acetate hydrochloride is unique due to the presence of the phenyl group, which imparts additional electronic and steric properties. This makes it a valuable compound for studying the effects of ring strain and substituent effects in heterocyclic chemistry .

Properties

CAS No.

2763777-43-9

Molecular Formula

C12H16ClNO2

Molecular Weight

241.7

Purity

95

Origin of Product

United States

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